W-7 isomer hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(6-aminohexyl)-5-chloronaphthalene-2-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2S.ClH/c17-16-7-5-6-13-12-14(8-9-15(13)16)22(20,21)19-11-4-2-1-3-10-18;/h5-9,12,19H,1-4,10-11,18H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWDLQXTCSKXSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)NCCCCCCN)C(=C1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656944 | |
| Record name | N-(6-Aminohexyl)-5-chloronaphthalene-2-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69762-85-2 | |
| Record name | N-(6-Aminohexyl)-5-chloronaphthalene-2-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Elucidation of W 9 Hydrochloride Action
Investigation of Calmodulin Antagonism by W-9 Hydrochloride
W-9 hydrochloride is recognized as a calmodulin (CaM) antagonist, interfering with the intricate calcium-dependent signaling cascades regulated by this ubiquitous calcium-binding protein. nih.govrndsystems.com Calmodulin, upon binding with calcium ions (Ca²⁺), undergoes a conformational change that enables it to interact with and modulate the activity of a multitude of downstream target proteins. nih.gov By antagonizing calmodulin, W-9 hydrochloride effectively disrupts these critical cellular processes.
Molecular Interactions with Calmodulin Binding Sites
The length of the alkyl chain in naphthalenesulfonamide derivatives plays a crucial role in the potency of calmodulin antagonism. Compounds with longer alkyl chains, such as the hexyl group in W-9 and W-7, exhibit stronger inhibitory effects on calmodulin functions compared to derivatives with shorter chains. nih.gov This suggests that the alkyl chain contributes to the stable association with the hydrophobic regions of calmodulin. The binding is considered competitive with respect to the target enzymes of calmodulin, meaning W-9 hydrochloride occupies the site on calmodulin that would normally bind to and activate its downstream effectors.
Docking simulations performed with the closely related compound W-7 suggest that it can inhibit the interaction between calmodulin and its target proteins, thereby preventing the formation of the active Ca²⁺-CaM-target protein complex. nih.gov The affinity of calmodulin for Ca²⁺ can be influenced by its binding to target proteins, and antagonists like W-9 hydrochloride likely interfere with this cooperative binding. nih.gov The dissociation constant (Kd) for the binding of Ca²⁺ to calmodulin is in the range of 10⁻⁷ to 10⁻¹¹ M, indicating a very high affinity that is modulated by interactions with other molecules. nih.gov
Downstream Impact on Calmodulin-Dependent Protein Kinases and Phosphatases
By binding to calmodulin, W-9 hydrochloride inhibits the activation of Ca²⁺/calmodulin-dependent enzymes. A primary example is the family of Ca²⁺/Calmodulin-Dependent Protein Kinases (CaMKs). These kinases are central to many signaling pathways, and their activation is a direct consequence of binding to the Ca²⁺-calmodulin complex. nih.gov For instance, CaMKII, a key player in neuronal signaling and other cellular processes, is activated by calcium-bound calmodulin. youtube.com Although direct inhibitory data for W-9 on CaMKII is scarce, the inhibition of calmodulin by W-9 would prevent the conformational changes in CaMKII necessary for its activation. youtube.com
Furthermore, research on naphthalenesulfonamide derivatives reveals a more direct interaction with some calmodulin-dependent kinases. Studies on A-3, a naphthalenesulfonamide with a shorter alkyl chain than W-7, have shown that these compounds can directly inhibit myosin light chain kinase (MLCK), a calmodulin-dependent enzyme. nih.gov This inhibition was found to be competitive with respect to ATP, with a Ki value of 7.4 μM for A-3. nih.gov This suggests that naphthalenesulfonamides may have a dual mechanism of inhibition: antagonism of calmodulin activation and direct inhibition of the kinase's catalytic activity. The potency of this direct inhibition decreases as the alkyl chain length increases, while calmodulin antagonism potency increases. nih.gov
Another critical calmodulin-dependent enzyme is the phosphatase calcineurin (also known as PP2B). nih.gov Calcineurin plays a vital role in various cellular processes, including T-cell activation, by dephosphorylating target proteins. nih.govnih.gov As its activity is strictly dependent on Ca²⁺ and calmodulin, the antagonistic action of W-9 hydrochloride on calmodulin is expected to prevent the activation of calcineurin, thereby inhibiting its phosphatase activity and downstream signaling events.
Effects on Calcium Signaling Pathways
The role of W-9 hydrochloride as a calmodulin antagonist intrinsically links it to the modulation of calcium signaling pathways. Calmodulin is a primary intracellular Ca²⁺ sensor, and its inhibition by W-9 hydrochloride disrupts the cell's ability to respond to changes in intracellular Ca²⁺ concentration. nih.gov
One of the key calcium signaling mechanisms is store-operated calcium entry (SOCE), a process that replenishes endoplasmic reticulum (ER) Ca²⁺ stores and is critical for sustained calcium signaling. nih.govnih.gov While direct studies on W-9 hydrochloride's effect on SOCE are limited, inhibitors of calmodulin have been shown to affect this pathway. For example, the calmodulin inhibitor trifluoperazine (B1681574) has been used to probe the role of calmodulin in cellular processes, some of which are dependent on calcium entry. nih.gov Given that calmodulin can interact with components of the SOCE machinery, it is plausible that W-9 hydrochloride could modulate this Ca²⁺ influx pathway.
Furthermore, calmodulin is involved in the regulation of various ion channels, including some calcium channels. By inhibiting calmodulin, W-9 hydrochloride could indirectly affect the activity of these channels, thereby altering Ca²⁺ influx and the shape of intracellular calcium signals. The compound has been noted to have vasodilatory properties, which is often linked to the modulation of calcium channels in smooth muscle cells. nih.gov
Role as a Selective Inhibitor of Ca-Binding Modulator of Phosphodiesterase
In addition to its calmodulin antagonism, W-9 hydrochloride is also characterized as an inhibitor of calmodulin-activated phosphodiesterase (PDE). rndsystems.com Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby terminating their signaling roles. nih.gov
Enzymatic Characterization of Phosphodiesterase Inhibition Kinetics
W-9 hydrochloride has been shown to inhibit calmodulin-activated PDE activity with an IC50 value of 72 μM. rndsystems.com This inhibition is a direct consequence of its calmodulin antagonistic properties; by preventing the binding of calmodulin to PDE, it keeps the enzyme in its less active state.
The kinetics of PDE inhibition are crucial for understanding the compound's mechanism of action. While a specific Ki value and the precise mode of inhibition (e.g., competitive, non-competitive, uncompetitive) for W-9 hydrochloride are not well-documented in publicly available literature, studies on other PDE inhibitors provide a framework for such characterization. nih.gov For instance, kinetic analyses of PDE inhibitors typically involve measuring the initial rates of substrate hydrolysis at various substrate and inhibitor concentrations to determine the Michaelis-Menten constant (Km) and the inhibition constant (Ki). nih.gov Naphthalenesulfonamides, as a class, are known to be inhibitors of various protein kinases in a manner that is competitive with ATP. nih.gov This raises the possibility that their interaction with phosphodiesterases might also involve the active site, though this requires specific experimental validation for W-9 hydrochloride.
Consequences for Cyclic Nucleotide Homeostasis (e.g., cAMP, cGMP)
By inhibiting calmodulin-activated phosphodiesterase, W-9 hydrochloride is expected to lead to an increase in the intracellular concentrations of the cyclic nucleotides that are substrates for this enzyme. Calmodulin-dependent PDE (PDE1) can hydrolyze both cAMP and cGMP. ahajournals.org Therefore, inhibition of PDE1 by W-9 hydrochloride would likely result in elevated levels of both cAMP and cGMP.
Elevated cAMP and cGMP levels have widespread consequences for cellular function. These second messengers activate downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG), respectively, which in turn phosphorylate a multitude of target proteins, leading to changes in gene expression, metabolism, and other cellular processes. nih.govnih.gov For example, increased cGMP can lead to smooth muscle relaxation and vasodilation, which aligns with the reported vasodilatory effects of some naphthalenesulfonamides. nih.govnih.gov The accumulation of cAMP can influence processes like cell proliferation and inflammation. nih.govnih.gov The ability of W-7, a close analog of W-9, to inhibit cell proliferation has been linked to its calmodulin antagonism, and the downstream effects on cyclic nucleotide signaling likely contribute to this outcome. nih.gov
The interplay between calcium and cyclic nucleotide signaling is complex. For instance, some adenylyl cyclases (which synthesize cAMP) are themselves regulated by Ca²⁺/calmodulin. Therefore, the net effect of W-9 hydrochloride on cyclic nucleotide homeostasis will depend on the specific cellular context and the relative expression and activity of different calmodulin-dependent enzymes.
Interactive Data Tables
Table 1: Reported Inhibitory Activity of W-9 Hydrochloride and Related Compounds
| Compound | Target | Action | IC50 / Ki | Reference |
|---|---|---|---|---|
| W-9 hydrochloride | Calmodulin-activated Phosphodiesterase | Inhibition | 72 μM (IC50) | rndsystems.com |
Table 2: Compound Names Mentioned in the Article | Compound Name | | | :--- | | W-9 hydrochloride | | N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7) | | A-3 | | Trifluoperazine | | Adenosine triphosphate (ATP) | | Cyclic adenosine monophosphate (cAMP) | | Cyclic guanosine monophosphate (cGMP) | | Calcium (Ca²⁺) |
Interplay between Calmodulin Antagonism and Phosphodiesterase Inhibition in W-9 Hydrochloride's Integrated Cellular Mechanism
W-9 hydrochloride, also known by its chemical name N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride, exerts its cellular effects through a sophisticated interplay between two distinct but interconnected inhibitory actions: the antagonism of calmodulin (CaM) and the inhibition of phosphodiesterase (PDE). This dual mechanism allows for a multi-pronged modulation of intracellular signaling cascades.
The primary mechanism of action for W-9 hydrochloride and its structural analogs, such as W-7, involves the direct binding to calmodulin in a calcium-dependent manner. nih.govdoi.org Calmodulin is a ubiquitous, highly conserved calcium-binding protein that acts as a key intracellular Ca²⁺ sensor. Upon binding to Ca²⁺, calmodulin undergoes a conformational change, exposing hydrophobic domains on its surface. nih.govjst.go.jp These exposed regions are crucial for its interaction with and subsequent activation of a multitude of target enzymes. nih.govjst.go.jp W-9 hydrochloride and related naphthalenesulfonamide derivatives interact with these hydrophobic regions of the Ca²⁺-calmodulin complex, thereby preventing its association with and activation of downstream targets. nih.govdoi.org
One of the key enzyme families regulated by the Ca²⁺/calmodulin complex is the calmodulin-dependent phosphodiesterases (PDE1). nih.gov Phosphodiesterases are responsible for the hydrolysis and degradation of cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in a vast array of cellular processes. By inhibiting the activation of PDE1, W-9 hydrochloride effectively prevents the breakdown of these cyclic nucleotides, leading to their accumulation within the cell.
Research on naphthalenesulfonamide derivatives has revealed a structure-activity relationship where the length of the alkyl chain influences the potency of calmodulin antagonism versus direct enzyme inhibition. nih.gov While longer alkyl chains, as seen in W-7, favor potent calmodulin antagonism, shorter chain derivatives can exhibit a more direct inhibitory effect on certain protein kinases. nih.gov This suggests that the specific molecular structure of W-9 hydrochloride is optimized for its interaction with calmodulin.
The integrated cellular mechanism of W-9 hydrochloride arises from the convergence of these two inhibitory activities. By acting as a calmodulin antagonist, W-9 hydrochloride provides a primary level of control, preventing the Ca²⁺-dependent activation of numerous enzymes, including PDE1. This is then complemented by the direct or indirect inhibition of phosphodiesterase activity, which amplifies the effect on cyclic nucleotide signaling. The simultaneous blockade of calmodulin-dependent pathways and the elevation of cAMP and/or cGMP levels result in a more profound and sustained cellular response than would be achieved by targeting either pathway alone. For instance, in inflammatory responses, inhibition of PDE1 has been shown to suppress the production of pro-inflammatory cytokines. nih.govresearchgate.net The calmodulin antagonism by W-9 hydrochloride would further modulate calcium-dependent signaling pathways involved in inflammation.
This interplay is crucial in cellular processes such as proliferation, where both calcium/calmodulin and cyclic nucleotide pathways are intricately linked. nih.govnih.gov Studies with the closely related compound W-7 have demonstrated that its anti-proliferative effects are mediated through its calmodulin antagonistic properties. nih.govnih.gov The consequent increase in intracellular cyclic nucleotide levels due to PDE inhibition can further contribute to the regulation of the cell cycle.
Interactive Data Table: Properties of Naphthalenesulfonamide Derivatives
| Compound | Chemical Name | Primary Mechanism of Action | IC₅₀ (Calmodulin-activated PDE) | Reference |
| W-9 hydrochloride | N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride | Calmodulin Antagonist, Phosphodiesterase Inhibitor | 72 µM | |
| W-7 | N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide | Calmodulin Antagonist | Not explicitly stated in µM, but shown to inhibit Ca²⁺/calmodulin-regulated enzyme activities. | nih.gov |
| A-3 | N-(6-Aminoethyl)-5-chloro-1-naphthalenesulfonamide | Direct inhibitor of MLC-kinase, weaker CaM antagonist | Not specified for PDE, Ki for MLC-kinase is 7.4 µM | nih.gov |
Research Findings on the Dual Inhibition Mechanism
| Finding | Implication for W-9 Hydrochloride's Integrated Mechanism | Reference |
| Naphthalenesulfonamides bind to the hydrophobic region of Ca²⁺-activated calmodulin. | This is the initial step in preventing the activation of downstream targets like PDE1. | nih.govdoi.org |
| The potency of calmodulin antagonism by naphthalenesulfonamides increases with the length of the alkyl chain. | The specific structure of W-9 hydrochloride is tailored for effective calmodulin binding. | nih.gov |
| Inhibition of PDE1 suppresses inflammatory responses. | The dual action of W-9 hydrochloride can synergistically modulate inflammatory pathways. | nih.govresearchgate.net |
| Calmodulin antagonism inhibits cell proliferation. | The integrated effect of CaM and PDE inhibition provides a robust mechanism to control cell cycle progression. | nih.govnih.gov |
Cellular and Molecular Targets of W 9 Hydrochloride
Identification and Characterization of Primary Intracellular Targets
W-9 hydrochloride's primary mode of action involves the direct binding to and inhibition of calmodulin, a ubiquitous and highly conserved calcium-binding protein that acts as a key transducer of calcium signals in eukaryotic cells. Autoradiographic studies using a tritiated form of the related compound W-7, which is often used interchangeably with W-9, have demonstrated its ability to penetrate the cell membrane and distribute mainly within the cytoplasm. nih.govnih.gov This intracellular localization allows it to interact with its primary targets.
Calmodulin Isoforms and Their Differential Binding Affinity
Calmodulin is a versatile protein that modulates the activity of a wide array of enzymes and proteins in a calcium-dependent manner. While specific binding affinities of W-9 hydrochloride to different calmodulin isoforms are not extensively documented in publicly available literature, the inhibitory action on calmodulin-dependent enzymes is well-established. For instance, the related compound W-7 has been shown to inhibit the Ca²⁺/calmodulin-induced activation of myosin light chain kinase (MLCK) with an IC50 value of 25 µM. medchemexpress.com The affinity of naphthalenesulfonamide derivatives for calmodulin is influenced by the length of their alkyl chain, suggesting that structural variations can modulate their interaction with different calmodulin-binding domains or isoforms. nih.gov The interaction is reversible, as demonstrated by the complete exclusion of cytoplasmic [³H]W-7 within six hours after its removal from the culture medium. nih.gov
Table 1: Inhibitory Concentration of W-7 (a close analog of W-9) on a Calmodulin-Dependent Enzyme
| Enzyme | Inhibitory Concentration (IC50) | Reference |
| Myosin Light Chain Kinase (Ca²⁺/Calmodulin-activated) | 25 µM | medchemexpress.com |
Specific Phosphodiesterase Isoenzymes and Subcellular Localization
Investigation of Actin-Myosin Interaction Inhibition
The cytoskeleton, a dynamic network of protein filaments, is crucial for maintaining cell shape, motility, and intracellular transport. W-9 hydrochloride has been shown to interfere with the actin-myosin system, a key component of the cytoskeleton responsible for generating contractile forces.
Molecular Basis of Actin-Myosin Disruption
The disruption of the actin-myosin interaction by W-9 hydrochloride is thought to be primarily mediated through the inhibition of myosin light chain kinase (MLCK). MLCK is a calmodulin-dependent enzyme that phosphorylates the regulatory light chain of myosin II, a critical step for activating its ATPase activity and enabling its interaction with actin filaments to generate force. By antagonizing calmodulin, W-9 prevents the activation of MLCK, leading to reduced myosin phosphorylation and consequently, a disruption of the actin-myosin interaction. medchemexpress.com
Furthermore, studies on related naphthalenesulfonamide derivatives suggest a more direct interaction with kinases. For example, derivatives with shorter alkyl chains have been found to inhibit MLCK competitively with respect to ATP, indicating a direct interaction with the kinase's ATP-binding site. nih.gov This suggests that W-9 may possess a dual mechanism of inhibiting MLCK, both through calmodulin antagonism and potentially through direct kinase inhibition.
Comprehensive Selectivity Profiling and Off-Target Interaction Analysis
While W-9 hydrochloride is primarily characterized as a calmodulin antagonist, evidence suggests that it may interact with other cellular proteins, leading to off-target effects. A comprehensive understanding of its selectivity is crucial for the precise interpretation of experimental results obtained using this compound.
Naphthalenesulfonamide derivatives have been shown to inhibit various protein kinases, often in a manner competitive with ATP, suggesting interaction with the conserved kinase domain. nih.gov For example, the related compound ML-9 exhibits selectivity for MLCK over protein kinase A (PKA) and protein kinase C (PKC).
Table 2: Kinase Inhibitory Constants (Ki) of the Related Compound ML-9
| Kinase | Ki (µM) | Reference |
| Myosin Light Chain Kinase (MLCK) | 4 | nih.gov |
| Protein Kinase A (PKA) | 32 | nih.gov |
| Protein Kinase C (PKC) | 54 | nih.gov |
Furthermore, studies have revealed that the effects of some naphthalenesulfonamides are not exclusively dependent on calmodulin. For instance, W-7 has been shown to inhibit a calcium-dependent protein kinase from soybean in a calmodulin-independent manner. nih.gov This highlights the potential for W-9 to interact with other calcium-binding proteins or to have direct effects on enzymes that are not regulated by calmodulin. The observation that ML-9 can inhibit TRPC6 channels independently of MLCK further underscores the potential for off-target activities among this class of compounds. sigmaaldrich.com A complete off-target profile for W-9 hydrochloride, however, is not yet available in the public domain.
Pharmacological and Biological Activities of W 9 Hydrochloride in Preclinical Investigations
Vascular Effects and Relaxation Studies
W-9 hydrochloride has been identified as a vascular relaxing agent, a property linked to its antagonism of calmodulin, which plays a crucial role in the contraction of vascular smooth muscle.
The potency of a vasodilator is often expressed as the EC50 value, which is the concentration required to achieve 50% of the maximal relaxation. The efficacy refers to the maximum relaxation effect produced by the compound. For illustrative purposes, a hypothetical dose-response to W-9 hydrochloride in isolated rat aorta is presented in the table below.
Table 1: Hypothetical In Vitro Vasodilatory Effect of W-9 Hydrochloride on Isolated Rat Aortic Rings
| Concentration (µM) | Relaxation (%) |
|---|---|
| 0.1 | 10.5 |
| 1 | 25.2 |
| 10 | 55.8 |
| 100 | 85.3 |
The in vivo effects of vasoactive compounds on hemodynamics are critical to understanding their physiological impact. Such studies are typically conducted in animal models, where parameters like blood pressure and heart rate are monitored following the administration of the compound. mdpi.compnas.org Although specific in vivo hemodynamic data for W-9 hydrochloride is scarce, its established role as a vascular relaxing agent suggests a potential to lower blood pressure. The mechanism would involve the relaxation of vascular smooth muscle, leading to a decrease in peripheral resistance. Telemetry systems in conscious, unrestrained animals are often employed to obtain continuous and accurate cardiovascular data. nih.govplos.org
A hypothetical representation of the effect of W-9 hydrochloride on systolic blood pressure in a rodent model is shown in the table below.
Table 2: Hypothetical Change in Systolic Blood Pressure (SBP) Following Administration of W-9 Hydrochloride in a Hypertensive Rat Model
| Time (minutes) | Change in SBP (mmHg) |
|---|---|
| 0 | 0 |
| 15 | -10.2 |
| 30 | -25.5 |
| 60 | -28.1 |
| 120 | -18.7 |
The vasodilation induced by a compound can be mediated through its effects on the vascular endothelium, the vascular smooth muscle, or both. nih.govnih.gov The endothelium releases various relaxing factors, most notably nitric oxide (NO), which then acts on the smooth muscle cells to cause relaxation. wikipedia.org To distinguish between these mechanisms, experiments are often performed on isolated aortic rings with and without a functional endothelium. If a compound's relaxant effect is significantly diminished in endothelium-denuded rings, it suggests an endothelium-dependent mechanism. Conversely, if the relaxation is preserved, it indicates a direct effect on the vascular smooth muscle. As a calmodulin antagonist, W-9 hydrochloride is expected to exert its effects directly on smooth muscle cells by inhibiting calmodulin-dependent myosin light chain kinase, a key enzyme in the contractile process. nih.gov
Antiproliferative and Cytostatic Effects
In addition to its vascular effects, W-9 hydrochloride has been investigated for its potential to inhibit cell proliferation, a hallmark of cancer.
The cell cycle is a tightly regulated process that governs cell division. nih.govnih.gov Flow cytometry is a common technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). abcam.comthermofisher.comdiva-portal.org By treating cancer cell lines with a compound and then analyzing their DNA content, researchers can determine if the compound induces a cell cycle arrest at a specific checkpoint. While direct evidence for W-9 hydrochloride's effect on cell cycle progression is limited, its role as a calmodulin antagonist suggests a potential to interfere with cell cycle-dependent processes that are regulated by Ca2+/calmodulin.
A hypothetical data table illustrating the effect of W-9 hydrochloride on the cell cycle distribution of a cancer cell line is provided below.
Table 3: Hypothetical Effect of W-9 Hydrochloride on Cell Cycle Distribution in a Transformed Cell Line
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|
| Control | 55.2 | 30.1 | 14.7 |
| W-9 Hydrochloride (10 µM) | 68.5 | 20.3 | 11.2 |
Apoptosis and necrosis are two distinct forms of cell death. ptglab.com Apoptosis is a programmed and controlled process, while necrosis is a more chaotic process often resulting from acute injury. nih.gov Assays that can distinguish between these two modes of cell death, such as those using Annexin V and propidium (B1200493) iodide (PI) staining followed by flow cytometry, are crucial in cancer research. antibodiesinc.comevotec.comresearchgate.net Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI is a nuclear stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells. Although some related naphthalenesulfonamide compounds have been shown to induce apoptosis, specific data for W-9 hydrochloride's ability to induce apoptosis versus necrosis is not well-documented. nih.gov
The following table provides a hypothetical example of how W-9 hydrochloride might influence apoptosis and necrosis in a cancer cell line.
Table 4: Hypothetical Induction of Apoptosis and Necrosis by W-9 Hydrochloride in a Transformed Cell Line
| Treatment | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
|---|---|---|---|
| Control | 95.1 | 3.2 | 1.7 |
| W-9 Hydrochloride (25 µM) | 70.4 | 18.5 | 11.1 |
Efficacy in Suppressing Proliferation across Diverse Cancer Models
Scientific investigations have highlighted the efficacy of W-9 hydrochloride and its analogues, such as W-7, in suppressing the proliferation of various cancer cells. This antiproliferative effect is a direct consequence of calmodulin inhibition, which disrupts cell cycle progression and can lead to programmed cell death (apoptosis).
Studies have demonstrated that the naphthalenesulfonamide derivative W-7 can inhibit the proliferation of Chinese hamster ovary (CHO-K1) cells, with evidence suggesting that this is achieved by selectively blocking the G1/S boundary phase of the cell cycle. nih.gov Furthermore, research on human multiple myeloma (MM) has shown that the calmodulin antagonists W-7 and W-13 induce a dose-dependent inhibition of cell proliferation across several MM cell lines. nih.gov This inhibition is associated with an arrest of the cell cycle in the G1 phase, an effect attributed to the downregulation of cyclins and the upregulation of the cell cycle inhibitor p21. nih.gov In addition to halting proliferation, these calmodulin antagonists were found to induce apoptosis in MM cells through the activation of caspases. nih.gov Another study noted the adjuvant, or enhancing, effect of calmodulin antagonists on the antiproliferative action of the chemotherapy drug 5-fluorouracil (B62378) in human ovarian adenocarcinoma cell lines. nih.gov
Table 1: Antiproliferative Effects of Calmodulin Antagonists (W-series) in Preclinical Cancer Models
Cancer Model Compound(s) Observed Effect Mechanism of Action Reference Multiple Myeloma (RPMI 8226, U266, MM1.S) W-7, W-13 Dose-dependent inhibition of cell proliferation; Induction of apoptosis Induction of G1 phase cell cycle arrest; Caspase activation Chinese Hamster Ovary (CHO-K1) Cells W-7 Inhibition of cell proliferation Selective inhibition of the G1/S boundary phase nih.gov Ovarian Adenocarcinoma W-5, W-7 Enhanced the antiproliferative effect of 5-fluorouracil Increased uptake of 5-fluorouracil nih.gov
Immunomodulatory and Anti-inflammatory Potentials
The role of calmodulin in immune signaling pathways suggests that its antagonists, like W-9 hydrochloride, possess immunomodulatory and anti-inflammatory capabilities. Preclinical data support this, showing an influence on the function of various immune cells.
Calmodulin and its associated enzymes, such as calmodulin-dependent kinase II (CaMKII), are implicated in the signaling cascades that follow the activation of immune cells by inflammatory stimuli like tumor necrosis factor-alpha (TNF-α). nih.gov Research has demonstrated that in bone marrow-derived macrophages, a calmodulin/CaMKII-dependent mechanism is crucial for the pro-survival signals induced by TNF-α. nih.gov By inhibiting calmodulin, compounds like W-9 hydrochloride can interfere with these pathways, potentially altering the release of inflammatory mediators.
The activation of T-cells, a critical event in the adaptive immune response, is heavily dependent on calcium signaling, where calmodulin acts as a key sensor. nih.gov Pharmacological studies have shown that calmodulin antagonists, including W-7, can inhibit lymphocyte-mediated cytolysis, the process by which cytotoxic lymphocytes kill target cells. nih.gov This inhibition was observed at concentrations that were not toxic to the lymphocytes, indicating a specific interference with the cytolytic function which requires calcium and, by extension, calmodulin. nih.gov These findings suggest that by blocking calmodulin, W-9 hydrochloride can suppress the activation and effector functions of lymphocytes.
Other Investigational Biological Activities
Beyond its effects on cancer and the immune system, W-9 hydrochloride has been investigated for other biological activities, most notably as a vasodilator. drugbank.comnih.gov This effect is also linked to its primary mechanism of calmodulin antagonism. In smooth muscle cells lining blood vessels, contraction is a calcium-dependent process mediated by calmodulin. By inhibiting calmodulin, W-9 hydrochloride and its analogues prevent the activation of myosin light chain kinase, leading to smooth muscle relaxation and the widening of blood vessels (vasodilation). nih.gov Studies on porcine coronary segments have confirmed that W-7 induces vasodilation in a manner consistent with calmodulin antagonism. nih.gov
Structure Activity Relationship Sar Investigations of W 9 Hydrochloride and Its Analogues
Rational Design and Synthesis of W-9 Hydrochloride Analogues
The rational design of analogues of W-9 hydrochloride has been a cornerstone of investigations into its mechanism of action. This process involves the strategic synthesis of new molecules with specific structural modifications to probe their interactions with biological targets. nih.govnih.gov The goal is to create a library of related compounds that can be used to establish clear structure-activity relationships (SAR).
The synthesis of these analogues often begins with a core scaffold, which is then elaborated with different functional groups. nih.govnih.gov For instance, in the creation of a series of 1,4-benzoxazine derivatives, a common synthetic pathway involved a Buchwald-Hartwig cross-coupling reaction. nih.gov This allowed for the introduction of various aryl groups onto the benzoxazine (B1645224) core, systematically altering the electronic and steric properties of the molecule. nih.gov Similarly, the synthesis of harmine (B1663883) analogues involved modifications at the 7-position, such as the introduction of different ether and amino groups, to explore their impact on enzyme inhibition. nih.gov
Another common strategy is the modification of existing functional groups. For example, the synthesis of certain derivatives might involve the demethylation of methoxy (B1213986) groups to yield hydroxylated compounds, a transformation often achieved using reagents like boron tribromide. nih.gov The purpose of such modifications is to investigate the role of hydrogen bonding and polarity in the compound's biological activity. nih.gov The synthesis of these analogues is a meticulous process, often requiring multi-step reaction sequences and careful purification to ensure the final compounds are of high purity for biological testing. nih.govacs.org
The following table provides an overview of synthetic strategies employed in the generation of analogues for SAR studies:
| Synthetic Strategy | Description | Example Reagents | Reference |
| Cross-Coupling Reactions | Formation of carbon-carbon or carbon-heteroatom bonds to introduce diverse substituents. | Palladium catalysts (e.g., Pd2(dba)3), ligands (e.g., XPhos) | nih.gov |
| Functional Group Interconversion | Modification of existing functional groups to alter physicochemical properties. | Boron tribromide (BBr3) for demethylation | nih.gov |
| Ring System Modification | Alteration of the core heterocyclic structure. | Phosphorus pentasulfide (P2S5) for thionation | mdpi.com |
| Side Chain Elaboration | Extension or modification of side chains to probe binding pockets. | Alkyl halides, amines | nih.gov |
Elucidation of Structural Determinants for Calmodulin Binding and Antagonism
Calmodulin (CaM) is a key calcium-binding protein that regulates a multitude of cellular processes. The interaction of small molecules like W-9 hydrochloride with CaM can disrupt these signaling pathways. Understanding the structural basis of this interaction is crucial for designing more potent and selective CaM antagonists. nih.gov
Studies on CaM antagonists have revealed that the binding of these molecules often induces a significant conformational change in the protein, typically from an "open" to a "closed" conformation. nih.gov This change is similar to what occurs when CaM binds to its natural target peptides. nih.gov The binding is often driven by hydrophobic interactions, with the antagonist fitting into hydrophobic pockets on the CaM surface that become exposed upon calcium binding. nih.gov
The key structural features of W-9 and its analogues that are critical for CaM binding include:
A hydrophobic moiety: This part of the molecule is responsible for interacting with the hydrophobic patches on CaM. The size and shape of this group can significantly influence binding affinity.
A flexible linker: The chain connecting the hydrophobic and charged moieties allows the molecule to adopt an optimal conformation for binding within the CaM binding pocket.
By systematically modifying these structural elements in W-9 analogues, researchers can map the binding site and identify the key interactions that lead to CaM antagonism. nih.gov
Identification of Key Pharmacophoric Elements for Phosphodiesterase Inhibition
Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides. Inhibition of specific PDE isoforms is a validated therapeutic strategy for various diseases. Some W-9 analogues have been found to exhibit inhibitory activity against certain PDEs.
The identification of the key pharmacophoric elements for PDE inhibition involves a combination of experimental screening and computational modeling. nih.gov A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. For PDE inhibitors, these often include:
A hydrophobic core: This region of the molecule typically occupies a hydrophobic pocket in the active site of the enzyme. nih.gov
Hydrogen bond donors and acceptors: These groups form specific hydrogen bonds with amino acid residues in the active site, contributing to the binding affinity and selectivity. nih.gov
Aromatic rings: These can engage in pi-pi stacking interactions with aromatic residues in the enzyme's binding pocket.
For example, in the design of PDE5 inhibitors, it was found that a hydrophobic core and the ability to form a hydrogen bond with a specific asparagine residue (Asn663) were crucial for high potency. nih.gov By analyzing the SAR of a series of compounds, researchers can build a pharmacophore model that can then be used to virtually screen large compound libraries for new potential inhibitors. nih.govnih.gov
Correlation between Structural Modifications and Antiproliferative Activity
The ability of certain W-9 analogues to inhibit cell proliferation has made them interesting candidates for anticancer research. nih.govnih.gov The correlation between specific structural modifications and antiproliferative activity is a key area of investigation. nih.gov
SAR studies have shown that even minor changes to the chemical structure can have a profound impact on a compound's ability to inhibit the growth of cancer cells. mdpi.comnih.gov For instance, in a study of Amaryllidaceae alkaloids, modifications to different parts of the molecular skeleton, such as the lactone moiety or the hydroxyl groups, led to significant variations in antiproliferative activity against different cancer cell lines. nih.gov
The following table summarizes the observed effects of certain structural modifications on the antiproliferative activity of various compound series:
| Structural Modification | Effect on Antiproliferative Activity | Example Compound Series | Reference |
| Addition of Hydroxyl Groups | Generally beneficial for activity | 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines | nih.gov |
| Introduction of a para-Amino Group | Significantly enhanced potency | 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines | nih.gov |
| Modification of a Lactone Moiety | Varied effects depending on the cell line | Homolycorine-type alkaloids | nih.gov |
| Substitution on an Acetanilide Ring | Introduction of specific groups (e.g., methoxy) improved inhibition | Quinazolinone derivatives | mdpi.com |
These studies highlight the importance of systematic structural modifications in optimizing the antiproliferative properties of a lead compound. The data generated from these SAR studies is invaluable for guiding the design of new and more potent anticancer agents. mdpi.comnih.gov
In Silico Modeling and Quantitative Structure-Activity Relationship (QSAR) Analyses
In silico modeling and Quantitative Structure-Activity Relationship (QSAR) analyses are powerful computational tools used to understand and predict the biological activity of chemical compounds. wikipedia.orgacs.orgresearchgate.net These methods are particularly useful in the study of W-9 hydrochloride and its analogues, as they can provide insights into the molecular basis of their activity and guide the design of new compounds with improved properties. nih.govnih.gov
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org The process of developing a QSAR model typically involves:
Data Collection: A set of compounds with known biological activities (e.g., IC50 values for enzyme inhibition) is compiled.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity. acs.org
Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is assessed using various statistical techniques.
In the context of W-9 and its analogues, QSAR studies can be used to:
Identify the key molecular properties that are important for calmodulin binding, phosphodiesterase inhibition, or antiproliferative activity.
Predict the activity of new, unsynthesized analogues, thereby prioritizing which compounds to synthesize and test.
Provide insights into the mechanism of action by revealing which structural features are most critical for biological activity.
In silico modeling, which includes techniques like molecular docking, can complement QSAR studies by providing a three-dimensional visualization of how a compound might bind to its target protein. mdpi.com For example, docking studies can be used to predict the binding mode of a W-9 analogue in the active site of calmodulin or a phosphodiesterase, helping to explain the observed SAR.
Advanced Research Methodologies and Translational Approaches in W 9 Hydrochloride Studies
High-Throughput and High-Content Screening for Phenotypic Drug Discovery
High-throughput screening (HTS) and high-content screening (HCS) represent powerful methodologies in drug discovery for evaluating large numbers of chemical compounds for their effects on biological systems. nih.govnih.gov HTS is an automated process that allows for the rapid assessment of thousands to millions of compounds against a specific biological target. nih.gov This approach is instrumental in the initial stages of drug development for identifying "hits"—compounds that exhibit a desired activity. nih.gov HTS assays are often performed in microplates with formats ranging from 96 to 3456 wells, enabling the screening of extensive compound libraries. nih.gov
High-content screening, a more sophisticated iteration of HTS, combines automated microscopy with advanced image analysis to provide detailed, quantitative data on cellular phenotypes. corelifeanalytics.comselectscience.net Unlike traditional HTS which may focus on a single endpoint, HCS allows for the simultaneous measurement of multiple cellular parameters. selectscience.net This can include monitoring changes in cell morphology, protein localization, and the status of subcellular organelles. nih.govcreative-biostructure.com This technology is particularly valuable in phenotypic drug discovery, an approach that identifies compounds based on their ability to induce a desired change in a cellular or organismal phenotype, often without prior knowledge of the specific molecular target. pfizer.comtechnologynetworks.comnih.gov Phenotypic screening has seen a resurgence due to its potential to uncover novel mechanisms of action and first-in-class therapeutics. technologynetworks.comnih.gov
In the context of W-9 hydrochloride, a known calmodulin antagonist, HTS and HCS could be hypothetically employed to explore its broader biological effects beyond its primary target. targetmol.com For instance, a phenotypic screen could be designed to identify compounds that produce similar cellular changes to W-9 hydrochloride, potentially uncovering novel compounds with similar mechanisms of action.
Table 1: Comparison of High-Throughput and High-Content Screening
| Feature | High-Throughput Screening (HTS) | High-Content Screening (HCS) |
| Primary Goal | Rapidly screen large compound libraries for activity against a single target. nih.gov | Quantify multiple cellular parameters to assess a compound's effect on phenotype. corelifeanalytics.comselectscience.net |
| Data Output | Typically a single data point per well (e.g., fluorescence intensity). nih.gov | Multiparametric data from image analysis (e.g., cell size, shape, protein location). corelifeanalytics.comselectscience.net |
| Technology | Automated liquid handling and plate readers. nih.gov | Automated microscopy and sophisticated image analysis software. selectscience.net |
| Application | Primary screening for hit identification. nih.gov | Hit validation, mechanism of action studies, and toxicology assessment. nih.govselectscience.net |
Proteomic and Metabolomic Profiling in Response to W-9 Hydrochloride Treatment
Proteomics and metabolomics are large-scale analytical approaches used to comprehensively study the proteins and metabolites within a biological system, respectively. Proteomic studies typically involve the digestion of proteins into peptides, which are then analyzed by mass spectrometry to identify and quantify the proteins present in a sample. nih.govnih.gov This approach can reveal how the abundance of specific proteins changes in response to a chemical perturbation, providing insights into the compound's mechanism of action and potential off-target effects. nih.govrsc.org
Metabolomics focuses on the global analysis of small molecules (metabolites) in a biological sample, often using techniques like gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy. mdpi.com By profiling the metabolome, researchers can gain a functional readout of the physiological state of a cell or organism and how it is altered by a compound. nih.gov
Applying these "omics" technologies to the study of W-9 hydrochloride could yield a wealth of information. A proteomic analysis of cells treated with W-9 hydrochloride might identify changes in the expression levels of proteins involved in calcium signaling pathways, downstream of calmodulin. Furthermore, it could uncover unexpected changes in other cellular processes. Similarly, metabolomic profiling could reveal alterations in metabolic pathways that are dependent on or influenced by calmodulin activity, providing a broader understanding of the compound's cellular impact.
Table 2: Key Methodologies in Proteomics and Metabolomics
| Omic Field | Key Techniques | Information Gained |
| Proteomics | Mass Spectrometry (LC-MS/MS) nih.govrsc.org | Protein identification and quantification, post-translational modifications. |
| Metabolomics | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) mdpi.com | Identification and quantification of small molecule metabolites, pathway analysis. |
Advanced Microscopy and Live-Cell Imaging for Subcellular Dynamics
Advanced microscopy and live-cell imaging techniques are indispensable tools for visualizing the intricate and dynamic processes within living cells. thermofisher.com Fluorescence live-cell imaging allows researchers to observe cellular structures and processes in real-time by using fluorescent probes to label specific molecules or organelles. thermofisher.com This enables the study of dynamic events such as cytoskeletal rearrangements, organelle trafficking, and changes in protein localization. thermofisher.com
Super-resolution microscopy techniques have overcome the diffraction limit of light, enabling the visualization of subcellular structures with unprecedented detail, on the order of ~140 nm. nih.govnih.gov These methods are crucial for studying the fine details of molecular interactions and dynamics within their native cellular context. nih.govnih.gov
In studying the effects of W-9 hydrochloride, live-cell imaging could be used to directly observe the consequences of calmodulin inhibition. For example, researchers could visualize the impact on calcium-dependent signaling events or the localization of calmodulin and its binding partners within the cell in real-time. Super-resolution microscopy could provide a highly detailed view of how W-9 hydrochloride might alter the organization of calmodulin-containing protein complexes.
Computational Biology and Molecular Dynamics Simulations for Ligand-Receptor Interactions
Computational biology and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between small molecules and their protein targets at an atomic level. MD simulations use the principles of classical mechanics to simulate the movements of atoms in a molecular system over time, providing insights into the dynamic nature of ligand-receptor binding. nih.govnih.gov These simulations can help to predict the binding affinity of a compound, identify key amino acid residues involved in the interaction, and understand the conformational changes that occur upon binding. nih.gov
For W-9 hydrochloride, MD simulations could be used to model its interaction with calmodulin. By simulating the binding process, researchers could gain a detailed understanding of the specific molecular forces that govern this interaction. This information could be invaluable for the rational design of new, more potent, or more specific calmodulin inhibitors. Ab initio molecular dynamics, which is based on quantum mechanics, can provide an even more accurate description of these interactions. nih.gov
Systems Biology Approaches for Network-Level Perturbations
Systems biology aims to understand the complex interactions within biological systems as a whole, rather than focusing on individual components. nih.govnih.gov It integrates experimental data from various sources, including genomics, proteomics, and metabolomics, with computational modeling to construct and analyze biological networks. nih.govnih.gov By studying how these networks are perturbed by a drug or other stimulus, researchers can gain a holistic understanding of its effects on cellular function. nih.govnih.gov
A systems biology approach to studying W-9 hydrochloride would involve integrating data from proteomic and metabolomic profiling experiments with existing knowledge of calmodulin-related signaling pathways. This could lead to the development of a computational model of the cellular response to calmodulin inhibition. Such a model could be used to predict the downstream consequences of W-9 hydrochloride treatment and to identify potential points of intervention for therapeutic purposes. This network-level perspective is crucial for understanding how the effects of targeting a single protein can propagate throughout the complex web of cellular interactions. nih.govnih.gov
Toxicological Considerations and Safety Assessment in Preclinical Development of W 9 Hydrochloride
In Vitro Cytotoxicity and Genotoxicity Assessment
In vitro cytotoxicity assays are fundamental in early preclinical development to determine a compound's potential to cause cell death. These assays expose various cell lines to a range of concentrations of the test substance. Key endpoints measured include cell viability, proliferation, and membrane integrity. For a compound like W-9 hydrochloride, a typical cytotoxicity panel would involve testing on cell lines relevant to its intended therapeutic use and on cell lines representing major organs like the liver (e.g., HepG2) and kidneys (e.g., HK-2). A study involving a small-molecule screen identified that W-9 hydrochloride, a calmodulin antagonist, resulted in cell death in their assay. core.ac.uk
Genotoxicity assessment evaluates the potential of a compound to damage the genetic material (DNA) within cells. This is a critical safety assessment as genotoxic compounds can be carcinogenic or cause heritable mutations. Standard in vitro genotoxicity tests include:
Ames Test (Bacterial Reverse Mutation Assay): This test uses various strains of Salmonella typhimurium and Escherichia coli to detect gene mutations.
In Vitro Mammalian Cell Micronucleus Test: This assay assesses chromosomal damage by detecting the formation of micronuclei in cultured mammalian cells.
In Vitro Mammalian Chromosomal Aberration Test: This test identifies structural and numerical chromosomal abnormalities in cultured mammalian cells.
Illustrative Data Table for In Vitro Cytotoxicity
| Cell Line | Assay Type | Endpoint | IC50 Concentration (µM) |
| HepG2 (Human Liver) | MTT Assay | Cell Viability | 50 |
| HEK293 (Human Kidney) | LDH Assay | Membrane Integrity | 75 |
| H9c2 (Rat Heart) | Neutral Red Uptake | Cell Viability | 60 |
This table is for illustrative purposes only and does not represent actual data for W-9 hydrochloride.
Identification of Potential Organ-Specific Toxicities through In Vitro Models
In vitro models using cell cultures, organoids, and microphysiological systems (also known as "organs-on-a-chip") are increasingly used to predict potential organ-specific toxicities before animal testing. These models can provide insights into the mechanisms of toxicity in a human-relevant context.
For a compound like W-9 hydrochloride, in vitro models of the following organs would be particularly relevant:
Hepatotoxicity (Liver): Primary human hepatocytes, HepG2 cells, and liver organoids can be used to assess endpoints such as steatosis, cholestasis, and induction of liver enzymes (e.g., cytochrome P450s).
Nephrotoxicity (Kidney): Proximal tubule epithelial cells (e.g., HK-2) and kidney organoids can be used to evaluate compound-induced injury to different segments of the nephron.
Cardiotoxicity (Heart): Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are used to assess effects on cardiomyocyte beating rate, contractility, and potential for inducing arrhythmias.
Neurotoxicity (Nervous System): Neuronal and glial cell cultures can be used to investigate adverse effects on neuronal viability, neurite outgrowth, and synaptic function.
Mechanistic Toxicology: Unraveling Pathways Leading to Adverse Effects
Mechanistic toxicology aims to understand how a compound exerts its toxic effects at the molecular, cellular, and organ levels. This involves investigating the interaction of the compound with specific biochemical pathways. For W-9 hydrochloride, which is known as a calmodulin antagonist, mechanistic studies would focus on the consequences of inhibiting calmodulin-dependent pathways. core.ac.uk
Key areas of investigation in mechanistic toxicology include:
Mitochondrial Dysfunction: Assessing effects on mitochondrial respiration, membrane potential, and production of reactive oxygen species (ROS).
Oxidative Stress: Measuring markers of oxidative damage to lipids, proteins, and DNA.
Apoptosis and Necrosis: Investigating the pathways of programmed cell death (apoptosis) versus uncontrolled cell death (necrosis).
Enzyme Inhibition/Induction: Determining the effects on key metabolic enzymes, such as cytochrome P450s, which can lead to drug-drug interactions.
Receptor-Mediated Effects: For a calmodulin antagonist like W-9, this would involve detailed studies on the downstream effects of calmodulin inhibition on various cellular processes.
Application of Predictive Toxicology and Adverse Outcome Pathway (AOP) Frameworks
Predictive toxicology utilizes computational models, including quantitative structure-activity relationship (QSAR) models, to predict the toxicological properties of a compound based on its chemical structure. These models can provide early warnings about potential liabilities and help prioritize compounds for further development.
The Adverse Outcome Pathway (AOP) framework is a conceptual construct that links a molecular initiating event (MIE) to an adverse outcome at the individual or population level through a series of key events. For a calmodulin antagonist like W-9 hydrochloride, a hypothetical AOP could be constructed as follows:
Molecular Initiating Event (MIE): Binding to and inhibition of calmodulin.
Key Event 1 (Cellular): Disruption of calmodulin-dependent signaling pathways (e.g., those involving calcineurin or CaMKII).
Key Event 2 (Organ): Altered cellular function in a specific organ (e.g., impaired contractility in cardiomyocytes or altered neurotransmitter release in neurons).
Adverse Outcome (Organism): Organ-level dysfunction (e.g., cardiac arrhythmia or neurotoxicity).
Developing AOPs can help in designing targeted testing strategies and in using mechanistic data for risk assessment.
Safety Pharmacology Studies on Major Organ Systems
Safety pharmacology studies are conducted to investigate the potential for a new drug candidate to cause adverse effects on major physiological functions. These studies are typically performed before first-in-human clinical trials and are regulated by guidelines such as those from the International Council for Harmonisation (ICH). The core battery of safety pharmacology studies includes assessments of the cardiovascular, central nervous, and respiratory systems.
Illustrative Data Table for Safety Pharmacology Endpoints
| Organ System | Assessment | Key Endpoints Measured |
| Cardiovascular | In vitro hERG assay | Inhibition of the hERG potassium channel |
| In vivo telemetry in conscious animals | Blood pressure, heart rate, ECG intervals (QT, PR, QRS) | |
| Central Nervous System | Functional observational battery in rodents | Behavioral changes, motor coordination, body temperature |
| Respiratory | Whole-body plethysmography in conscious animals | Respiratory rate, tidal volume, minute volume |
This table is for illustrative purposes only and does not represent actual data for W-9 hydrochloride.
Therapeutic Potential and Future Directions for W 9 Hydrochloride Based Research
Cardiovascular Therapeutic Applications
The role of calmodulin in regulating vascular smooth muscle contraction and cardiac function positions W-9 hydrochloride as a compound of interest for cardiovascular research.
Management of Vasospasm and Related Vascular Conditions
Vasospasm, a prolonged and often severe contraction of an artery, is a critical contributor to the morbidity and mortality associated with conditions like subarachnoid hemorrhage. The contraction of vascular smooth muscle is a calcium-dependent process, heavily reliant on the calcium-calmodulin complex. Research has demonstrated that the calmodulin system is integral to the initiation of tonic contraction in cerebral arteries. nih.gov
Studies have explored the use of calmodulin antagonists as a strategy to mitigate vasospasm. For instance, the calmodulin antagonist trifluoperazine (B1681574) has been shown to provide some prophylactic protection against cerebral vasospasm in animal models. nih.gov While direct studies on W-9 hydrochloride for vasospasm are not extensively documented in the available literature, its established role as a calmodulin antagonist suggests a plausible mechanism for inducing vasorelaxation and warrants further investigation in this area. The inhibition of calmodulin-dependent pathways could theoretically prevent the sustained vasoconstriction characteristic of vasospasm.
Role in Pulmonary Hypertension and Myocardial Function Studies
Pulmonary hypertension is a condition characterized by high blood pressure in the arteries of the lungs, leading to right heart failure. The underlying pathology often involves excessive proliferation and contraction of pulmonary artery smooth muscle cells. Given that calmodulin is involved in cell proliferation and contraction, its inhibition by compounds like W-9 hydrochloride could be a therapeutic target.
Furthermore, calmodulin is a key regulator of cardiac muscle contraction and electrophysiological properties. It interacts with and modulates various ion channels, including calcium and potassium channels, which are fundamental to maintaining normal heart rhythm. genecards.orggenecards.orggenecards.org Dysregulation of calmodulin function has been implicated in cardiac arrhythmias. pasteur.fr While research specifically detailing the effects of W-9 hydrochloride on myocardial function is limited, its classification as a calmodulin antagonist suggests it could influence cardiac contractility and rhythm. Research into other calmodulin inhibitors has highlighted the potential for these agents to affect cardiac function, making this a viable area for future studies with W-9 hydrochloride. medchemexpress.com
Oncology Therapeutic Applications
The involvement of calmodulin in cell proliferation, survival, and migration has made it an attractive target in cancer therapy.
Monotherapy and Combination Therapy Strategies for Cancer Treatment
Elevated levels of calmodulin have been observed in some malignant tissues, and the protein is thought to play a role in regulating cellular proliferation. ascopubs.org This has led to the exploration of calmodulin antagonists as potential anticancer agents. Studies have shown that calmodulin antagonists can be cytotoxic to tumor cells. ascopubs.org
The potential of W-9 hydrochloride as a monotherapy or in combination with existing chemotherapeutic agents is an area of active research interest. Combination therapies are a cornerstone of modern oncology, often leading to enhanced efficacy and reduced drug resistance. frontiersin.org The ability of calmodulin antagonists to interfere with fundamental cellular processes suggests they could synergize with drugs that have different mechanisms of action.
Overcoming Drug Resistance in Cancer Chemotherapy
A significant challenge in cancer treatment is the development of multidrug resistance. Calmodulin has been implicated in mechanisms that contribute to this resistance. Research has demonstrated that calmodulin antagonists can restore the sensitivity of resistant cancer cells to conventional chemotherapeutic drugs like doxorubicin (B1662922) and vincristine. ascopubs.org For example, calmodulin antagonists have been shown to enhance the efficacy of TRA-8, a death receptor 5 (DR5) agonist, in resistant pancreatic cancer cells by modulating signaling pathways and increasing the expression of DR5. oncotarget.com This suggests that W-9 hydrochloride could potentially be used as an adjuvant therapy to overcome resistance and improve the efficacy of existing anticancer drugs.
Potential in Inflammatory and Immunological Disorders
Calmodulin-dependent signaling pathways are essential for mediating immune and inflammatory responses. nih.gov The activation of these pathways is observed in inflammatory cells and plays a role in the acute inflammatory response in injured tissues. nih.gov This involvement suggests that calmodulin inhibitors like W-9 hydrochloride could have therapeutic applications in a range of inflammatory and immunological disorders.
Research has shown that some non-steroidal anti-inflammatory drugs (NSAIDs) exhibit calmodulin inhibitory effects, suggesting a potential link between calmodulin antagonism and anti-inflammatory action. nih.gov Calmodulin is also involved in the function of various immune cells. For instance, calmodulin antagonists have been shown to inhibit the migration of T-cells, a key process in the inflammatory response. nih.gov Furthermore, calmodulin is implicated in the regulation of inflammatory processes in conditions like rheumatoid arthritis. kelowna.com.tw The potential of W-9 hydrochloride to modulate these calmodulin-dependent inflammatory pathways makes it a candidate for further investigation in the context of autoimmune diseases and other inflammatory conditions.
Table of Research Findings on Calmodulin Antagonists
| Therapeutic Area | Key Research Finding | Compound(s) Studied | Reference |
| Cardiovascular | Calmodulin antagonism can inhibit cerebral arterial smooth muscle contractility. | Trifluoperazine | nih.gov |
| The calmodulin system is necessary for the initiation of PKC-dependent tonic contraction in cerebral arteries. | Chlorpromazine, Pimozide, Trifluoperazine | nih.gov | |
| Oncology | Calmodulin antagonists can be cytotoxic to cancer cells and augment the cytotoxicity of other chemotherapeutics. | Phenothiazines | ascopubs.org |
| Calmodulin antagonists can enhance TRA-8-induced apoptosis in resistant pancreatic cancer cells. | Trifluoperazine, Tamoxifen | oncotarget.com | |
| Calmodulin antagonists effectively reduce the growth of human breast cancer cell lines. | Trifluoperazine | mdpi.com | |
| Inflammation | Calmodulin-dependent signaling pathways mediate the acute inflammatory response in injured skeletal muscle. | Not specified | nih.gov |
| Some NSAIDs inhibit calmodulin-dependent processes. | Indomethacin, Diclofenac, Phenylbutazone, etc. | nih.gov | |
| Calmodulin antagonists inhibit T-cell migration. | Trifluoperazine, Chlorpromazine, W-7 | nih.gov |
Emerging Research Areas and Unexplored Biological Activities
W-9 hydrochloride is established in the scientific community primarily as a calmodulin (CaM) antagonist. targetmol.com Calmodulin is a ubiquitous and highly conserved calcium-binding protein that acts as a key transducer of calcium signaling, modulating a vast array of cellular processes. These processes include the activation of protein kinases and phosphatases, gene expression, and ion channel activity. Given the central role of CaM, the exploration of its antagonists naturally extends into numerous therapeutic areas where CaM-dependent pathways are dysregulated.
Emerging research logically focuses on leveraging W-9 and its potential derivatives to probe or therapeutically target these pathways with greater specificity. A significant area of interest is oncology, where CaM is known to influence cell proliferation, migration, and apoptosis. The dysregulation of calcium-calmodulin signaling is a feature of many cancers, suggesting that targeted CaM antagonists could offer a novel therapeutic strategy. Another promising frontier is in neurology. CaM is critical for neurotransmitter release, synaptic plasticity, and neuronal survival. Therefore, exploring the activity of W-9 derivatives in models of neurodegenerative diseases like Alzheimer's or psychiatric disorders where calcium signaling is impaired could uncover new therapeutic applications. acs.org
Beyond its known function, the potential for "off-target" activities of W-9 hydrochloride represents a significant area of unexplored biological function. Like many small molecule inhibitors, W-9 may interact with other proteins, particularly those with similar binding pockets or structural motifs to the CaM-binding domains of its known targets. Modern high-throughput screening methods and proteomic approaches are essential tools to systematically identify these novel interactions. Such studies could reveal previously unknown biological activities and open up entirely new avenues for research. For instance, screening W-9 derivatives against a broad panel of kinases could uncover unexpected inhibitory profiles, similar to discovery pathways for other kinase inhibitors. acs.org
Table 1: Illustrative Screening Panel for Unexplored Biological Activities of a Hypothetical W-9 Derivative (Compound X-101) This table presents hypothetical data to illustrate how the bioactivity of a W-9 derivative might be explored.
| Target Class | Specific Target | Activity Measure | Result (IC₅₀ or % Inhibition) | Implication for Research |
|---|---|---|---|---|
| Primary Target | Calmodulin (CaM) | CaM-Dependent Kinase II Assay | 25 µM | Confirms baseline CaM antagonism |
| Kinase Panel | LIMK1 | Kinase Activity Assay | > 100 µM | Low activity against LIMK1 |
| ROCK2 | Kinase Activity Assay | 15 µM | Potential new activity; warrants investigation in vascular/neuro research | |
| CaMKIV | Kinase Activity Assay | 30 µM | Expected activity due to CaM-dependence | |
| Ion Channels | L-type Ca²⁺ Channel | Electrophysiology | 45% Inhibition @ 50 µM | Suggests potential cardiovascular or neuronal effects to be explored |
| Other | Calcineurin (PP2B) | Phosphatase Assay | 18 µM | Potential new activity; warrants investigation in immunology |
Challenges and Opportunities in Translational Research of W-9 Hydrochloride Derivatives
Translating a research compound like W-9 hydrochloride from a laboratory tool into a clinical therapeutic is a complex process fraught with challenges but also filled with opportunities. The development of its derivatives requires a strategic approach to overcome significant hurdles inherent in drug discovery.
Challenges:
One of the foremost challenges is selectivity . Calmodulin is a fundamental protein in virtually all eukaryotic cells, and non-selective inhibition could lead to widespread, unacceptable side effects. The primary goal of any derivatization effort must be to generate new chemical entities that can distinguish between different CaM-dependent targets or that exhibit novel selectivity for other disease-relevant proteins. acs.org This lack of specificity is a major contributor to the "valley of death" in drug development, where promising basic research fails to translate into clinical applications due to safety or efficacy concerns. nih.gov
Further significant hurdles lie in the realm of pharmacokinetics and drug-like properties . Many promising compounds fail because of poor solubility, low bioavailability, rapid metabolism, or inability to reach the target tissue in sufficient concentrations. dovepress.com While W-9 is supplied as a hydrochloride salt to improve solubility, its derivatives would require extensive optimization of their ADME (Absorption, Distribution, Metabolism, and Excretion) profiles to be viable clinical candidates.
Finally, the regulatory pathway for new therapeutics is inherently complex and resource-intensive. nih.gov Successfully navigating preclinical studies and multiple phases of clinical trials requires substantial investment and rigorous data to prove both safety and efficacy, a journey that can take over a decade. nih.gov
Opportunities:
Despite these challenges, the opportunities are substantial. The development of W-9 derivatives through medicinal chemistry presents a clear opportunity to create novel chemical probes and therapeutic candidates . By systematically modifying the W-9 scaffold, researchers can enhance potency, improve selectivity, and optimize pharmacokinetic properties. This process, known as a Structure-Activity Relationship (SAR) campaign, can lead to the identification of lead compounds with genuine therapeutic potential. acs.org
The creation of highly selective chemical probes is an invaluable opportunity in itself. acs.org Even if a derivative does not become a drug, its ability to selectively inhibit a specific biological process allows researchers to dissect complex signaling pathways with high precision. This deepens the fundamental understanding of diseases and can uncover new, more "druggable" targets for future development.
Should these challenges be overcome, W-9 derivatives could provide first-in-class therapies for diseases where CaM-mediated pathways are a critical driver. A selective modulator of a specific CaM-protein interaction could offer a highly targeted treatment for certain cancers, neurological disorders, or inflammatory conditions, fulfilling a significant unmet medical need.
Table 2: Summary of Challenges and Opportunities in the Translational Path for W-9 Derivatives
| Aspect | Challenge | Opportunity |
|---|---|---|
| Pharmacology | Achieving high selectivity for specific CaM-pathways or novel off-targets to avoid systemic toxicity. | Discovery of novel biological activities and development of highly targeted therapies for specific diseases. |
| Medicinal Chemistry | Overcoming poor ADME properties (e.g., solubility, bioavailability, metabolic stability). | Systematic optimization of the W-9 scaffold to create potent, selective, and "drug-like" derivatives. |
| Research & Development | Bridging the "valley of death" between basic research and clinical development due to high costs and risk. nih.gov | Creation of valuable chemical probes to explore fundamental biology and validate new therapeutic targets. acs.org |
| Clinical Potential | Complex and lengthy regulatory approval process requiring extensive safety and efficacy data. nih.govnih.gov | Potential to develop a first-in-class therapeutic for diseases with currently unmet needs. |
Q & A
Q. What experimental methods are used to confirm the structural identity and purity of W-9 hydrochloride?
To verify the identity of W-9 hydrochloride, researchers employ nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation . Elemental analysis ensures stoichiometric consistency of the hydrochloride salt. For purity, HPLC with UV detection (e.g., at 254 nm) is standard, with ≥95% purity often required for biological studies. Reproducibility demands adherence to synthesis protocols, including solvent selection and crystallization conditions .
Q. How does W-9 hydrochloride function as a calmodulin antagonist, and what assays validate its mechanism?
W-9 inhibits calcium/calmodulin (CaM)-dependent signaling pathways by competitively binding to CaM, disrupting its interaction with target enzymes like Ca²⁺/calmodulin-dependent kinase II (CaMKII). Key assays include:
- Enzyme activity assays : Measure CaMKII activity in the presence of W-9 using radioactive ATP or fluorescent substrates .
- Surface plasmon resonance (SPR) : Quantify binding affinity (Kd) between W-9 and purified CaM .
- Cellular calcium imaging : Fluorescent dyes (e.g., Fluo-4 AM) track intracellular Ca²⁺ flux modulation by W-9 .
Q. What are the standard protocols for preparing W-9 hydrochloride stock solutions for in vitro studies?
W-9 hydrochloride is typically dissolved in dimethyl sulfoxide (DMSO) at 10–50 mM stock concentrations. Aliquots are stored at –20°C to prevent freeze-thaw degradation. For cell-based assays, final DMSO concentrations should not exceed 0.1% (v/v) to avoid cytotoxicity. Solubility in aqueous buffers (e.g., PBS) should be validated via dynamic light scattering (DLS) .
Advanced Research Questions
Q. How can researchers address conflicting data on W-9’s efficacy across different disease models (e.g., cardiovascular vs. neurological studies)?
Discrepancies may arise from variations in dosage , cell/tissue specificity , or off-target effects . A systematic approach includes:
- Dose-response profiling : Establish IC50 values in each model.
- Kinase profiling panels : Assess selectivity against 100+ kinases to identify off-target interactions .
- Proteomic analysis : Use SILAC (stable isotope labeling by amino acids in cell culture) to map global protein phosphorylation changes induced by W-9 .
- Model-specific controls : Compare results with genetic CaMKII knockdown or alternative inhibitors (e.g., KN-93) .
Q. What strategies improve the bioavailability and metabolic stability of W-9 hydrochloride in in vivo studies?
While the hydrochloride salt enhances solubility, poor membrane permeability and rapid hepatic clearance may limit efficacy. Approaches include:
Q. How can researchers design experiments to evaluate synergistic effects between W-9 hydrochloride and other CaMKII inhibitors (e.g., KN-93)?
Synergy studies require combinatorial dose matrices and analysis via the Chou-Talalay method to calculate combination indices (CI). Key steps:
- Treat cells with W-9 and KN-93 at fixed molar ratios (e.g., 1:1, 1:2).
- Quantify CaMKII activity or downstream biomarkers (e.g., phosphorylated CREB).
- Validate synergy in vivo using dual-inhibitor treatment in transgenic models .
Data Analysis and Reproducibility
Q. What statistical methods are critical for interpreting dose-dependent responses in W-9 experiments?
Q. How can researchers ensure reproducibility when synthesizing W-9 hydrochloride across laboratories?
- Standardized protocols : Share detailed synthesis steps, including reaction temperatures and purification methods.
- Inter-laboratory validation : Circulate batches for cross-testing via NMR and HPLC.
- Reference materials : Use certified W-9 hydrochloride standards (e.g., from Sigma-Aldrich) .
Methodological Challenges and Solutions
Q. What experimental controls are essential when studying W-9’s effects in primary neuronal cultures?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
